1-(2,2-Difluoroethoxy)-4-ethynyl-2-methoxybenzene
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Overview
Description
1-(2,2-Difluoroethoxy)-4-ethynyl-2-methoxybenzene is an organic compound characterized by the presence of difluoroethoxy, ethynyl, and methoxy functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(2,2-Difluoroethoxy)-4-ethynyl-2-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoroethoxy Group: The difluoroethoxy group can be introduced by reacting 2,2-difluoroethanol with an appropriate halogenated benzene derivative under basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be added via a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-4-ethynyl-2-methoxybenzene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-4-ethynyl-2-methoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-4-ethynyl-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy and ethynyl groups can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and bioavailability . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects in various diseases .
Comparison with Similar Compounds
1-(2,2-Difluoroethoxy)-4-ethynyl-2-methoxybenzene can be compared with similar compounds such as:
2-(2,2-Difluoroethoxy)ethanol: This compound shares the difluoroethoxy group but lacks the ethynyl and methoxy groups, resulting in different chemical properties and applications.
4-Ethynyl-2-methoxyphenol: This compound contains the ethynyl and methoxy groups but lacks the difluoroethoxy group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-4-ethynyl-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-3-8-4-5-9(10(6-8)14-2)15-7-11(12)13/h1,4-6,11H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZKKRKYNSJUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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